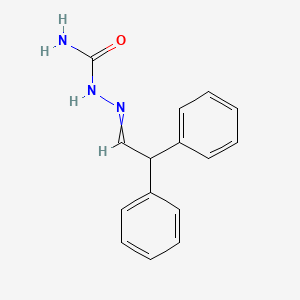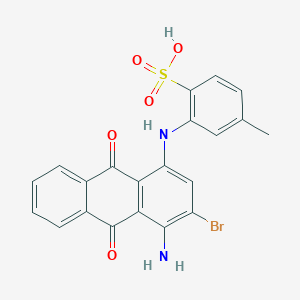
4-((4-Amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthryl)amino)toluene-3-sulphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((4-Amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthryl)amino)toluene-3-sulphonic acid is an organic compound with the molecular formula C21H15BrN2O5S. This compound is known for its unique structure, which includes an anthraquinone core substituted with amino, bromo, and sulfonic acid groups. It is used in various scientific research applications due to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthryl)amino)toluene-3-sulphonic acid typically involves multiple steps. One common method starts with the bromination of anthraquinone to introduce the bromo group. This is followed by nitration and reduction to form the amino group. The final step involves sulfonation to introduce the sulfonic acid group .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. The use of catalysts and solvents is also common to enhance the reaction rate and selectivity .
化学反応の分析
Types of Reactions
4-((4-Amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthryl)amino)toluene-3-sulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the quinone groups back to hydroquinones.
Substitution: The amino and bromo groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinone derivatives, while substitution reactions can produce a variety of substituted anthraquinones .
科学的研究の応用
4-((4-Amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthryl)amino)toluene-3-sulphonic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe.
Medicine: Investigated for its potential use in drug development, particularly in cancer research.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 4-((4-Amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthryl)amino)toluene-3-sulphonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. This interaction is often mediated by the amino and sulfonic acid groups, which can form hydrogen bonds and ionic interactions with the target molecules .
類似化合物との比較
Similar Compounds
1-Amino-4-bromo-9,10-dihydro-9,10-dioxo-2-anthracenesulfonic acid: Similar structure but lacks the toluene group.
3-((4-Amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthryl)amino)propyltrimethylammonium methyl sulphate: Contains a propyltrimethylammonium group instead of the toluene group
Uniqueness
The presence of the toluene-3-sulphonic acid group in 4-((4-Amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthryl)amino)toluene-3-sulphonic acid imparts unique chemical properties, such as increased solubility and reactivity, making it distinct from similar compounds .
特性
CAS番号 |
4988-32-3 |
|---|---|
分子式 |
C21H15BrN2O5S |
分子量 |
487.3 g/mol |
IUPAC名 |
2-[(4-amino-3-bromo-9,10-dioxoanthracen-1-yl)amino]-4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C21H15BrN2O5S/c1-10-6-7-16(30(27,28)29)14(8-10)24-15-9-13(22)19(23)18-17(15)20(25)11-4-2-3-5-12(11)21(18)26/h2-9,24H,23H2,1H3,(H,27,28,29) |
InChIキー |
FSRHFLNKYBSXJZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)O)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;piperidin-1-ium](/img/structure/B13753322.png)
![Tris[(2-ethylhexanoyl)oxy]methylstannane](/img/structure/B13753328.png)
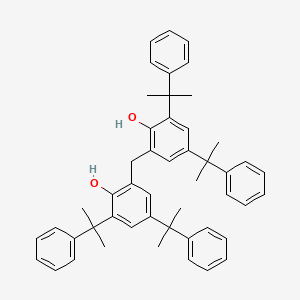


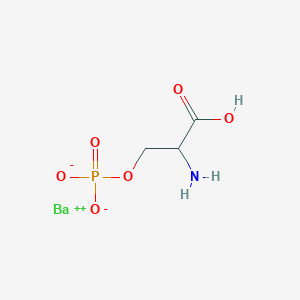
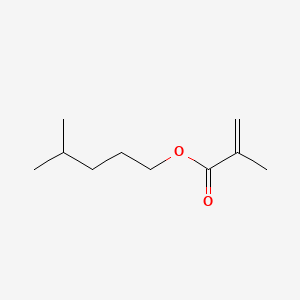

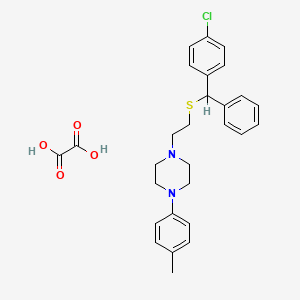
![Glycine, N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-N-2-propenyl-, methyl ester](/img/structure/B13753379.png)
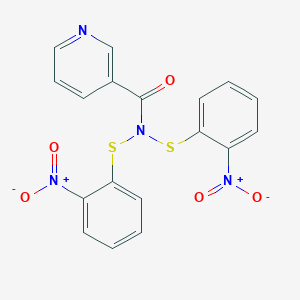
![Ethanamine, N,N',N''-[(8-butyl-2,4,6,8-tetramethylcyclotetrasiloxane-2,4,6-triyl)tris(oxy)]tris[N-ethyl-](/img/structure/B13753389.png)
